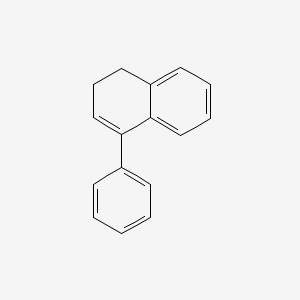

4-Phenyl-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-1,2-dihydronaphthalene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Phenyl-1,2-dihydronaphthalene (CAS No: 7469-40-1). As a member of the aryldihydronaphthalene (ADHN) class of compounds, this molecule represents a valuable scaffold in synthetic and medicinal chemistry. ADHNs are recognized as a significant subtype of the lignan family and serve as crucial intermediates for the synthesis of bioactive compounds and functional materials.[1] This document consolidates available data on its molecular structure, predicted spectroscopic characteristics, prevalent synthetic strategies, and key chemical transformations. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and insightful resource for utilizing this versatile chemical entity.

Molecular Identity and Physicochemical Properties

4-Phenyl-1,2-dihydronaphthalene is a polycyclic hydrocarbon featuring a dihydronaphthalene core substituted with a phenyl group at the C4 position. The structure combines features of an aromatic ring, an internal alkene, and benzylic carbons, leading to a rich and diverse reactivity profile.

dot graph { layout=neato; node [shape=plaintext]; size="4,3"; struct [label=<

4-Phenyl-1,2-dihydronaphthalene

Chemical Structure

]; }

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while the compound is commercially available for research purposes, comprehensive, experimentally determined physical property data is not widely published.

| Property | Value | Source |

| CAS Number | 7469-40-1 | 2] |

| Molecular Formula | C₁₆H₁₄ | 2] |

| Molecular Weight | 206.29 g/mol | ] |

| IUPAC Name | 4-Phenyl-1,2-dihydronaphthalene | 2] |

| Synonyms | 1-Phenyl-3,4-dihydronaphthalene, 1-Phenyl dialin | 2] |

| Appearance | Not specified (predicted to be a liquid or low-melting solid) | N/A |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. The key resonances can be assigned to three distinct regions: aliphatic, vinylic, and aromatic.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aliphatic (C1-H₂, C2-H₂) | 2.2 - 3.0 | Multiplets | The protons at C1 and C2 are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. The C1 protons are benzylic and will likely be downfield. |

| Vinylic (C3-H) | 6.0 - 6.5 | Triplet or Doublet of Triplets | This proton is coupled to the C2 protons. Its chemical shift is characteristic of an endocyclic, non-aromatic double bond. |

| Aromatic (C5-H to C8-H and Phenyl-H) | 7.0 - 7.6 | Multiplets | The ten aromatic protons from the fused benzene ring and the pendant phenyl group will overlap in this region, creating a complex multiplet pattern. |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of 16 unique carbon atoms, categorized as aliphatic, olefinic, and aromatic.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aliphatic (C1, C2) | 25 - 35 | Shielded sp³ carbons. |

| Olefinic (C3, C4) | 120 - 145 | C4, being substituted with a phenyl group, will be further downfield. |

| Aromatic (8 signals) | 125 - 145 | Signals from the fused ring and the phenyl substituent. Quaternary carbons will have lower intensity. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 206 | The molecular ion peak, corresponding to C₁₆H₁₄. |

| [M-H]⁺ | 205 | Loss of a hydrogen atom, likely from a benzylic position, to form a stable cation. |

| [M-C₂H₄]⁺ | 178 | Retro-Diels-Alder (RDA) type fragmentation, with loss of ethylene, leading to the stable 1-phenylnaphthalene cation. This is a highly characteristic fragmentation for dihydronaphthalenes. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-intensity peaks. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong peaks from the -CH₂- groups. |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Multiple sharp bands characteristic of the phenyl and fused benzene rings. |

| Alkene C=C Stretch | 1650 - 1630 | Medium intensity peak from the endocyclic double bond. |

| C-H Bending (Out-of-Plane) | 900 - 675 | Strong bands indicative of the substitution patterns on the aromatic rings. |

Synthesis Strategies and Methodologies

The synthesis of the aryldihydronaphthalene scaffold is well-documented, typically involving intramolecular cyclization reactions.[1] While a specific protocol for 4-phenyl-1,2-dihydronaphthalene is not detailed in recent literature, a robust synthesis can be designed based on established methods for analogous structures.[3] A highly effective approach is the acid-catalyzed cyclization and dehydration of a suitable alcohol precursor.

Representative Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from methodologies used for similar dihydronaphthalene syntheses and represents a field-proven approach.[3] The causality behind this two-step sequence lies in first creating a tertiary alcohol via Grignard addition, which is a classic and reliable method for carbon-carbon bond formation. The subsequent acid-catalyzed dehydration is highly effective because it proceeds through a stable tertiary benzylic carbocation, ensuring a facile elimination to form the desired alkene.

Step 1: Synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add magnesium turnings (1.5 g, 62 mmol) and a small crystal of iodine. Cover with 50 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a solution of methyl iodide (3.5 mL, 56 mmol) in 30 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and loss of iodine color). Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional 30 minutes.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-phenyl-1-tetralone (10.0 g, 45 mmol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

-

Work-up: After stirring for 1 hour at room temperature, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification.

Step 2: Dehydration to 4-Phenyl-1,2-dihydronaphthalene

Note: This step is hypothetical for the title compound, as the precursor from Step 1 would lead to 1-methyl-4-phenyl-1,2-dihydronaphthalene. A direct dehydration of 4-phenyl-1-tetralol (from reduction of the tetralone) would be the analogous route.

-

Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, dissolve the crude alcohol from the previous step in 100 mL of toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes) to afford pure 4-Phenyl-1,2-dihydronaphthalene.

Chemical Reactivity and Key Transformations

The reactivity of 4-Phenyl-1,2-dihydronaphthalene is governed by its three primary structural motifs: the endocyclic double bond, the benzylic C1 position, and the two aromatic rings.

Oxidation and Aromatization

The dihydronaphthalene ring is susceptible to oxidation, leading to the formation of the thermodynamically stable aromatic naphthalene system. This transformation is a dehydrogenation reaction and can be achieved with a variety of reagents.

-

Mechanism: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this purpose. The reaction proceeds by abstracting hydride ions, often initiated at the benzylic C1 position, to ultimately form the fully conjugated π-system.

-

Significance: This reaction provides a direct synthetic route to substituted 4-phenylnaphthalene derivatives, which are themselves important building blocks.

Reduction (Hydrogenation)

The endocyclic double bond can be readily reduced under standard catalytic hydrogenation conditions.

-

Methodology: Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate will selectively reduce the C=C double bond.

-

Product: The reaction yields 4-Phenyl-1,2,3,4-tetrahydronaphthalene (also known as 4-phenyltetralin). Further reduction of the aromatic rings requires more forcing conditions (e.g., high pressure, rhodium or ruthenium catalysts).

Reactions of the Double Bond

The C2=C3 double bond behaves as a typical alkene and can undergo a variety of addition reactions.

-

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (KMnO₄), would yield the corresponding cis-diol, 4-Phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol. This introduces valuable stereocenters and functional handles for further elaboration. The enzymatic dihydroxylation of the parent 1,2-dihydronaphthalene is a known biotransformation, highlighting the reactivity of this bond.[4]

-

Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) would proceed via a cyclic halonium ion intermediate to give the trans-dihalide.

-

Epoxidation: Reaction with a peroxy acid like m-CPBA would form the corresponding epoxide.

Applications in Research and Development

The true value of 4-Phenyl-1,2-dihydronaphthalene lies in its utility as a versatile synthetic intermediate. The dihydronaphthalene scaffold is a core component of numerous natural products and biologically active molecules.[3]

-

Medicinal Chemistry: As a subtype of the lignan family, the aryldihydronaphthalene core is a "privileged scaffold" in drug discovery. Derivatives can be synthesized and screened for a wide range of biological activities, including potential as anticancer agents that target tubulin polymerization.[3]

-

Precursor to Complex Molecules: The defined stereochemistry and rigid framework of the dihydronaphthalene system allow for the precise spatial arrangement of functional groups. This makes it an ideal starting point for the total synthesis of complex natural products or the creation of novel molecular probes.

-

Materials Science: Polycyclic aromatic systems are foundational to the development of organic electronics. Substituted naphthalenes and their hydrogenated derivatives can be used as precursors for organic semiconductors and other functional materials.

Conclusion

4-Phenyl-1,2-dihydronaphthalene is a synthetically valuable molecule whose chemical properties are defined by the interplay of its aromatic and olefinic components. While detailed experimental characterization is sparse in the public domain, its behavior can be confidently predicted from established chemical principles and data on analogous structures. Its utility as a precursor to fully aromatic phenylnaphthalenes, saturated phenyltetralins, and functionalized diols makes it a powerful building block for applications ranging from total synthesis to medicinal chemistry and materials science. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers seeking to exploit the rich chemistry of this important molecular scaffold.

References

[1] Wang, Y., et al. (2022). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances. [Link]

[5] Google Patents. Preparation of dihydronaphthalene compounds. (US3558728A)

[6] ResearchGate. PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene. (Publication) [Link]

[4] Wikipedia. Cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase. [Link]

[2] NIST Chemistry WebBook. Naphthalene, 1,2-dihydro-4-phenyl-. [Link]

Sources

- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-1,2-dihydronaphthalene|CAS 4373-13-1 [benchchem.com]

- 4. US3558728A - Preparation of dihydronaphthalene compounds - Google Patents [patents.google.com]

- 5. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Phenyl-1,2-dihydronaphthalene

CAS Number: 7469-40-1 Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Frontier of a Niche Scaffold

This document serves as a comprehensive technical guide to 4-Phenyl-1,2-dihydronaphthalene (CAS: 7469-40-1), a unique aryldihydronaphthalene (ADHN) scaffold. The ADHN chemical space is a fertile ground for therapeutic innovation, with many derivatives demonstrating potent biological activities. However, 4-Phenyl-1,2-dihydronaphthalene itself exists as a sparsely documented, yet structurally significant, member of this class. Commercial suppliers classify it as a rare chemical for early discovery, often without accompanying analytical data[1].

As such, this guide is structured to provide both a thorough review of established knowledge and a predictive, experience-driven framework for its synthesis, characterization, and potential application. We will delve into established synthetic paradigms applicable to this target, infer its analytical characteristics from closely related analogs, and contextualize its potential biological relevance within the broader, well-documented activities of the dihydronaphthalene class as potent cytotoxic agents.

Section 1: Core Molecular Characteristics

4-Phenyl-1,2-dihydronaphthalene, also known by synonyms such as 1-Phenyl-3,4-dihydronaphthalene, is a rigid, polycyclic aromatic hydrocarbon.[2] Its structure marries a dihydronaphthalene core with a phenyl substituent at the C4 position, creating a foundational scaffold for a variety of more complex derivatives.

| Property | Value | Source |

| CAS Number | 7469-40-1 | [2] |

| Molecular Formula | C₁₆H₁₄ | [2] |

| Molecular Weight | 206.29 g/mol | [1][2] |

| Canonical SMILES | C1C=C(C2=CC=CC=C2C1)C3=CC=CC=C3 | PubChem |

| InChI Key | JKTVTLYXBAHXCW-UHFFFAOYSA-N | [2] |

| Appearance | Not widely reported; likely an oil or low-melting solid | Inferred |

Section 2: Synthesis and Purification Strategy

Mechanistic Rationale

The causality behind this synthetic choice is twofold. First, the Grignard reaction is a highly efficient method for forming carbon-carbon bonds, allowing for the direct installation of the phenyl group onto the tetralone backbone.[3] Second, the resulting tertiary benzylic alcohol is exceptionally prone to elimination under acidic conditions. The acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (water), which departs to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon yields the thermodynamically favored conjugated dihydronaphthalene system.

Caption: Proposed two-step synthesis of 4-Phenyl-1,2-dihydronaphthalene.

Detailed Experimental Protocol (Predictive)

This protocol is a robust, predictive methodology based on standard procedures for Grignard reactions and subsequent acid-catalyzed dehydrations.[4][5]

Step 1: Synthesis of 1-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

-

Glassware Preparation: All glassware (a three-neck round-bottom flask, condenser, and addition funnel) must be rigorously dried in an oven at 120°C overnight and assembled hot under an inert atmosphere (Argon or Nitrogen) to exclude moisture, which quenches the Grignard reagent.[3]

-

Reagent Setup: Equip the flask with a magnetic stir bar. Add 1.0 equivalent of α-tetralone to the flask, dissolved in anhydrous diethyl ether.

-

Grignard Addition: To the addition funnel, add 1.1 equivalents of a commercially available solution of phenylmagnesium bromide in diethyl ether. Add the Grignard reagent dropwise to the stirring solution of α-tetralone at 0°C (ice bath). The dropwise addition is critical to control the exothermic reaction.

-

Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting ketone. Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. This intermediate is often used in the next step without further purification.

Step 2: Dehydration to 4-Phenyl-1,2-dihydronaphthalene

-

Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and condenser, add the crude 1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol from the previous step.

-

Catalyst and Solvent: Add toluene as the solvent and a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid (p-TsOH).

-

Dehydration: Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the elimination reaction, driving the equilibrium towards the product. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Purification: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Phenyl-1,2-dihydronaphthalene.

Section 3: Analytical Characterization (Predictive)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz): The spectrum is expected to show distinct regions. The aromatic region will be complex, containing signals for the nine protons of the fused naphthalene ring system and the phenyl ring. The aliphatic region will feature two multiplets corresponding to the two methylene groups (CH₂) in the dihydronaphthalene core.

-

δ 7.50-7.10 (m, 9H): A complex multiplet corresponding to the aromatic protons.

-

δ 6.10 (t, 1H): A triplet for the vinylic proton at the C3 position.

-

δ 2.90 (t, 2H): A triplet for the benzylic CH₂ protons at the C1 position.

-

δ 2.45 (m, 2H): A multiplet for the CH₂ protons at the C2 position.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz): The spectrum will be characterized by a number of signals in the aromatic region (δ 120-145 ppm) and two signals in the aliphatic region (δ 20-35 ppm).

-

δ ~140-145 ppm: Quaternary carbons of the aromatic rings.

-

δ ~125-135 ppm: Aromatic CH carbons.

-

δ ~28-30 ppm: Aliphatic CH₂ carbon at C1.

-

δ ~23-25 ppm: Aliphatic CH₂ carbon at C2.

-

Mass Spectrometry (MS)

Mass spectral data for this compound is available via the NIST WebBook.[2]

-

Method: Electron Ionization (EI)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 206.29, corresponding to the molecular weight of the compound.

-

Key Fragmentation: Expect fragmentation patterns typical of polycyclic aromatic hydrocarbons, including loss of hydrogen atoms and potentially cleavage of the aliphatic ring.

Caption: Workflow for the analytical characterization of the synthesized product.

Section 4: Biological Activity and Therapeutic Potential

Direct biological evaluation of 4-Phenyl-1,2-dihydronaphthalene is not extensively reported in peer-reviewed literature. However, the dihydronaphthalene scaffold is a well-established pharmacophore in oncology research, particularly as a structural mimic of natural products like combretastatin A-4.[6]

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Numerous studies on structurally related dihydronaphthalene derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[7][8][9] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6] These agents are believed to bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is catastrophic for rapidly dividing cells, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.

Given that 4-Phenyl-1,2-dihydronaphthalene shares the core dihydronaphthalene scaffold, it is a plausible hypothesis that it, or its more functionalized derivatives, could act via a similar mechanism. The phenyl group at the C4 position serves as a key structural element that can be further modified to optimize binding interactions within the colchicine pocket.

Cytotoxicity Data of Analogous Compounds

To provide a quantitative context for the potential of this scaffold, the following table summarizes the cytotoxic activity (IC₅₀ values) of several dihydronaphthalene derivatives against the MCF-7 human breast adenocarcinoma cell line, as reported in the literature. It is crucial to note that these are more complex molecules, but their activity underscores the inherent potential of the core structure.

| Compound ID (from source) | Description | IC₅₀ (µM) vs. MCF-7 Cells | Reference |

| 5a | Dihydronaphthalene-thiazole-pyran hybrid | 0.93 ± 0.02 | [8][9][10] |

| 5d | Dihydronaphthalene-thiazole-pyran hybrid | 1.76 ± 0.04 | [8][9][10] |

| 5e | Dihydronaphthalene-thiazole-pyran hybrid | 2.36 ± 0.06 | [8][9][10] |

| KGP03 | Dihydronaphthalene with trimethoxy aryl ring | Potent low nM cytotoxicity | [6] |

| KGP413 | Dihydronaphthalene with trimethoxy aroyl ring | Potent low nM cytotoxicity | [6] |

| Staurosporine (Reference) | Reference Drug | 6.08 ± 0.15 | [8][9][10] |

This data strongly suggests that the 4-Phenyl-1,2-dihydronaphthalene scaffold is a promising starting point for the design of novel cytotoxic agents.

Section 5: In Vitro Evaluation Protocol

For researchers wishing to investigate the biological activity of newly synthesized 4-Phenyl-1,2-dihydronaphthalene, a standard cell viability assay is the logical first step.

Protocol: MTT Cell Viability Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of a compound on a cancer cell line (e.g., MCF-7).

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-Phenyl-1,2-dihydronaphthalene in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the media in the wells with the media containing the test compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 6: Summary and Future Directions

4-Phenyl-1,2-dihydronaphthalene represents a foundational, yet underexplored, chemical scaffold. While direct experimental data on its synthesis and biological activity is limited, a robust synthetic pathway can be confidently proposed based on fundamental organic reactions. The true value of this compound lies in its potential as a core intermediate. The extensive body of research on related dihydronaphthalene derivatives strongly indicates that this scaffold is primed for exploration in the development of novel anticancer agents, particularly those targeting tubulin dynamics.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to establish a definitive public record of its analytical properties.

-

Baseline Biological Screening: Performing initial cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60) to determine its intrinsic activity and establish a baseline for future structure-activity relationship (SAR) studies.

-

SAR Exploration: Utilizing the phenyl ring and the dihydronaphthalene core as points for chemical modification to develop a library of derivatives with potentially enhanced potency and selectivity.

This guide provides the necessary framework for researchers to confidently engage with this promising, albeit rare, chemical entity and unlock its potential in the field of drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Facile Synthesis of Diiodinated Dihydronaphthalenes and Naphthalenes via Iodine Mediated Electrophilic - S1 Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link]

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E.-G. E., Haiba, M. E., & Elsayed, E. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. BioMed Research International. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

-

Fan, R., Chen, J., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances. Retrieved from [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Hindawi. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2-dihydro-4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene. Retrieved from [https://www.benchchem.com/product/b1604512#1-phenyl-4-nitronaphthalene]

-

ChemSynthesis. (n.d.). 4-phenyl-1,2-dihydronaphthalene. Retrieved from [Link]

- BenchChem. (n.d.). Core Principles: 4-Methyl-1,2-dihydronaphthalene in Research and Development. Retrieved from [https://www.benchchem.

-

ResearchGate. (2020). (PDF) Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chaplin, D. J., et al. (2018). Synthesis of Dihydronaphthalene Analogues Inspired by Combretastatin A-4 and Their Biological Evaluation as Anticancer Agents. MedChemComm. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

-

ScienceOpen. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and the biological evaluation of arylnaphthalene lignans as anti-hepatitis B virus agents. Retrieved from [Link]

-

PubMed. (n.d.). Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na 3 AlF 6 , as an Efficient Catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Biological evaluation of Hydron. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Chegg.com. (2020). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Naphthalene, 1,2-dihydro-4-phenyl- [webbook.nist.gov]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]

- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 4-Phenyl-1,2-dihydronaphthalene: A Technical Guide

Introduction

4-Phenyl-1,2-dihydronaphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a dihydronaphthalene core substituted with a phenyl group. This structure is a key scaffold in medicinal chemistry and materials science, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structural verification, purity assessment, and understanding the electronic and vibrational characteristics of the molecule.

This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize 4-Phenyl-1,2-dihydronaphthalene (CAS No. 7469-40-1). We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). For each technique, we will present a field-proven experimental protocol, detailed data interpretation grounded in established principles, and a summary of expected results. This document is designed to serve as a practical reference for laboratory work and data analysis.

I. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Phenyl-1,2-dihydronaphthalene, it serves to confirm the molecular weight and provide structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like 4-Phenyl-1,2-dihydronaphthalene. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, where it is ionized, fragmented, and detected.

-

Sample Preparation: Dissolve approximately 1 mg of 4-Phenyl-1,2-dihydronaphthalene in 1 mL of a high-purity solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Set to 280 °C, splitless mode.

-

Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl polysiloxane phase).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Analysis:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-450.

-

The following diagram illustrates the generalized workflow for GC-MS analysis.

Caption: Generalized workflow for GC-MS analysis.

Data Interpretation

While direct experimental spectra from the National Institute of Standards and Technology (NIST) database for this specific compound (CAS 7469-40-1) are referenced, they are not publicly displayed.[1] However, based on the structure and established fragmentation principles for aromatic hydrocarbons, a definitive set of spectral features can be predicted.[2][3]

The molecular formula is C₁₆H₁₄, yielding a molecular weight of 206.28 g/mol .

-

Molecular Ion (M⁺•): The most critical peak will be the molecular ion peak at m/z = 206 . Due to the stability of the aromatic system, this peak is expected to be prominent.[2]

-

Key Fragmentation Pathways: The fragmentation of the dihydronaphthalene ring system is well-documented. The primary fragmentation events involve the loss of hydrogen atoms and rearrangement.

-

[M-1]⁺ (m/z = 205): Loss of a single hydrogen atom, likely from one of the aliphatic carbons (C1 or C2), forming a stable cation.

-

[M-2]⁺ (m/z = 204): Loss of H₂. This is a common fragmentation for dihydro-aromatics, leading to the formation of the fully aromatic 4-phenylnaphthalene cation, which would be highly stable. This peak is expected to be very intense.

-

[M-15]⁺ (m/z = 191): Loss of a methyl radical (•CH₃). This occurs after isomerization of the molecular ion.

-

[M-29]⁺ (m/z = 177): Loss of an ethyl radical (•C₂H₅), likely resulting from the cleavage of the C1-C2 bond and subsequent rearrangement.

-

Tropylium Ion (m/z = 91): While less common from this specific structure compared to benzyl derivatives, its presence cannot be entirely ruled out from complex rearrangements.

-

Table 1: Predicted Mass Spectrometry Data for 4-Phenyl-1,2-dihydronaphthalene

| m/z Value | Predicted Identity | Predicted Intensity | Rationale |

| 206 | [C₁₆H₁₄]⁺• (M⁺•) | High | Molecular Ion |

| 205 | [C₁₆H₁₃]⁺ | Moderate | Loss of •H |

| 204 | [C₁₆H₁₂]⁺• | High | Loss of H₂ (Aromatization) |

| 191 | [C₁₅H₁₁]⁺ | Moderate | Loss of •CH₃ after rearrangement |

| 178 | [C₁₄H₁₀]⁺• | Moderate | Phenylnaphthalene fragment |

| 128 | [C₁₀H₈]⁺• | Low | Naphthalene cation |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation |

II. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy with an ATR accessory is a rapid and common method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg) of the solid 4-Phenyl-1,2-dihydronaphthalene sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Sources

The Multifaceted Biological Activities of 4-Phenyl-1,2-dihydronaphthalene Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of 4-phenyl-1,2-dihydronaphthalene derivatives, a class of compounds demonstrating significant therapeutic potential. Drawing from extensive preclinical research, this document details their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutic agents.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 4-phenyl-1,2-dihydronaphthalene core represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active molecules, including a number of lignans. These compounds have garnered considerable attention for their potent and varied pharmacological effects, ranging from cytotoxic activity against cancer cells to modulation of key inflammatory pathways and neuroprotective properties.[1][2] Their synthetic tractability allows for systematic structural modifications, enabling the fine-tuning of their biological profiles and the exploration of structure-activity relationships.[3] This guide will delve into the most prominent and well-documented biological activities of these derivatives: anticancer, estrogen receptor modulation, anti-inflammatory, and neuroprotective effects.

Section 1: Anticancer Activity: Disrupting Cellular Proliferation

4-Phenyl-1,2-dihydronaphthalene derivatives have emerged as a promising class of anticancer agents, with several analogues exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Inspired by natural products like combretastatin A-4, certain 4-phenyl-1,2-dihydronaphthalene derivatives are designed to interact with the colchicine-binding site on β-tubulin.[6] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[5]

Signaling Pathway: Induction of Apoptosis via Tubulin Polymerization Inhibition

Caption: Apoptosis Induction Pathway.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5a | MCF-7 | 0.93 ± 0.02 | [4] |

| Compound 5d | MCF-7 | 1.76 ± 0.04 | [4] |

| Compound 5e | MCF-7 | 2.36 ± 0.06 | [4] |

| Compound 10 | MCF-7 | 2.83 ± 0.07 | [4] |

| Compound 3d | MCF-7 | 3.73 ± 0.09 | [4] |

| Staurosporine (Ref.) | MCF-7 | 6.08 ± 0.15 | [4] |

Table 1: Cytotoxicity of selected 4-phenyl-1,2-dihydronaphthalene derivatives against the MCF-7 human breast adenocarcinoma cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of 4-phenyl-1,2-dihydronaphthalene derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][7]

Workflow for MTT Assay

Caption: MTT Assay Workflow Diagram.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-phenyl-1,2-dihydronaphthalene derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Estrogen Receptor Modulation

Certain 4-phenyl-1,2-dihydronaphthalene derivatives exhibit the ability to bind to estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs).[8] SERMs are a class of compounds that can exert either estrogenic or antiestrogenic effects in a tissue-specific manner. This dual activity makes them attractive candidates for the treatment of hormone-dependent cancers, such as certain types of breast cancer, and for managing postmenopausal conditions.

Mechanism of Action: Competitive Binding to Estrogen Receptors

These derivatives competitively bind to the ligand-binding domain of estrogen receptors (ERα and ERβ), displacing the natural ligand, 17β-estradiol.[9] This binding can induce conformational changes in the receptor that either mimic the effects of estradiol (agonist activity) or block its action (antagonist activity). The tissue-selective nature of SERMs is attributed to the differential expression of ER subtypes and coregulatory proteins in various tissues.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the relative binding affinity of 4-phenyl-1,2-dihydronaphthalene derivatives for the estrogen receptor using rat uterine cytosol as the source of ERs.[9][10]

Workflow for Competitive ER Binding Assay

Caption: Competitive ER Binding Assay Workflow.

Step-by-Step Methodology:

-

Preparation of Rat Uterine Cytosol: Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Centrifuge the homogenate at 105,000 x g to obtain the cytosolic fraction containing the estrogen receptors.[9]

-

Binding Assay: In assay tubes, combine the rat uterine cytosol, a fixed concentration of radiolabeled estradiol ([³H]-E₂), and varying concentrations of the unlabeled test compound (the 4-phenyl-1,2-dihydronaphthalene derivative). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubation: Incubate the tubes at 4°C overnight to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP, and wash the pellet to remove unbound [³H]-E₂.

-

Quantification of Radioactivity: Resuspend the final HAP pellet and transfer it to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding inhibited by each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂.

Section 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Recent studies have highlighted the anti-inflammatory potential of 3,4-dihydronaphthalen-1(2H)-one derivatives, structurally related to the 4-phenyl-1,2-dihydronaphthalenes, through the inhibition of the NLRP3 inflammasome.[2][11]

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[12] Certain dihydronaphthalene derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome, potentially by down-regulating the expression of NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), and by inhibiting the production of reactive oxygen species (ROS).[2][11]

Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: NLRP3 Inflammasome Inhibition Pathway.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of 4-phenyl-1,2-dihydronaphthalene derivatives by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess reagent is used to quantify nitrite, a stable product of NO.[13][14][15]

Workflow for Nitric Oxide Production Assay

Caption: Nitric Oxide Production Assay Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 4-phenyl-1,2-dihydronaphthalene derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Section 4: Neuroprotective Effects

Emerging evidence suggests that dihydronaphthalene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[16][17] These diseases are often characterized by oxidative stress and neuronal cell death.

Proposed Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of these compounds are thought to be mediated, at least in part, by their antioxidant properties. They may protect neuronal cells from damage induced by neurotoxins or oxidative stress by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.[16]

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details an in vitro assay to assess the neuroprotective effects of 4-phenyl-1,2-dihydronaphthalene derivatives against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[16][17][18]

Workflow for In Vitro Neuroprotection Assay

Caption: In Vitro Neuroprotection Assay Workflow.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, cells can be differentiated using agents such as retinoic acid.

-

Compound Pre-treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the 4-phenyl-1,2-dihydronaphthalene derivatives for 2 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide (e.g., 10 µM Aβ₂₅₋₃₅) or hydrogen peroxide (H₂O₂), to induce cell damage.[17]

-

Incubation: Co-incubate the cells with the test compounds and the neurotoxin for 24 to 48 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Section 1.3. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only treated cells indicates a neuroprotective effect.

Conclusion and Future Directions

4-Phenyl-1,2-dihydronaphthalene derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, selective estrogen receptor modulators, anti-inflammatory compounds, and potential neuroprotective agents underscores the therapeutic potential of this chemical scaffold. The detailed experimental protocols provided in this guide serve as a practical resource for researchers to further investigate and optimize these molecules. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse activities, refining their structure-activity relationships to enhance potency and selectivity, and advancing the most promising candidates into preclinical and clinical development.

References

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E., Haiba, M. E., & Elsayed, E. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. BioMed Research International, 2020, 8649745. [Link]

-

Li, Y., et al. (2024). Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation. European Journal of Medicinal Chemistry, 269, 116284. [Link]

-

MTT Assay Protocol. (n.d.). Roche. [Link]

-

Laws, S. C., & Timm, G. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. ICCVAM. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

- Ayres, D. C., & Loike, J. D. (1990). Lignans: Chemical, biological and clinical properties. Cambridge University Press.

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E., Haiba, M. E., & Elsayed, E. A. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. PubMed. [Link]

-

Flowchart Creation. (n.d.). MantidProject. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). while true do. [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2011). US EPA. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-138). Humana Press. [Link]

-

DOT (graph description language). (n.d.). Wikipedia. [Link]

-

Tewtrakul, S., Yodsaoue, O., & Cheenpracha, S. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud, banana blossom). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

-

Tung, Y. T., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 12(3), 1217–1228. [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). EPA NEPS. [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. (2011). EPA. [Link]

-

Wober, J., et al. (2006). Antiproliferative activity of lignans against the breast carcinoma cell lines MCF 7 and BT 20. Phytochemistry Letters, 1(1), 15-19. [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. National Institutes of Health. [Link]

-

DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EURL ECVAM. [Link]

-

Pratap, S., & Shantaram, M. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 13, 965589. [Link]

-

Gentry, J., et al. (2005). Laying Out Pathways With Rgraphviz. The R Journal, 7(2), 10-15. [Link]

-

DOT Language. (n.d.). Graphviz. [Link]

-

Gura, K. M., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(5), 633-641. [Link]

-

Wober, J., et al. (2006). Antiproliferative activity of lignans against the breast carcinoma cell lines MCF 7 and BT 20. ResearchGate. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

He, Y., Hara, H., & Núñez, G. (2016). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Current Opinion in Immunology, 43, 1-7. [Link]

-

He, Y., Jiang, Z., & Chen, J. (2018). Anti-NLRP3 Inflammasome Natural Compounds: An Update. Toxins, 10(12), 511. [Link]

-

Strecker, T. E., et al. (2018). Synthesis of Dihydronaphthalene Analogues Inspired by Combretastatin A-4 and Their Biological Evaluation as Anticancer Agents. MedChemComm, 9(11), 1837-1841. [Link]

- Kolenikov, S. (n.d.).

-

Dalberto, B. B., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PloS one, 14(2), e0212083. [Link]

-

Developing structure–activity relationships (SARs). (n.d.). ResearchGate. [Link]

-

Earley-Cha, J. D. (2016). Graphviz - Making Super Cool Graphs. SlideShare. [Link]

-

Synthesis, biological activity, and quantitative structure-activity relationship study of azanaphthalimide and arylnaphthalimide derivatives. (1995). PubMed. [Link]

-

Modeling binding equilibrium in a competitive estrogen receptor binding assay. (2008). ScienceDirect. [Link]

-

MacGregor, J. I., & Jordan, V. C. (1998). Selective estrogen receptor modulators: a look ahead. Journal of the National Cancer Institute, 90(11), 834-835. [Link]

-

A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (2024). Archives of Neuropsychiatry. [Link]

-

Diarylbutane-type Lignans from Myristica fragrans (Nutmeg) show the Cytotoxicity against Breast Cancer Cells through Activation. (2012). KoreaMed Synapse. [Link]

-

Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases. (2021). PubMed Central. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Anti-NLRP3 Inflammasome Natural Compounds: An Update. (2018). ResearchGate. [Link]

-

Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2021). MDPI. [Link]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. sketchviz.com [sketchviz.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. thaiscience.info [thaiscience.info]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 17. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Therapeutic Landscape of Dihydronaphthalene Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The dihydronaphthalene scaffold, a privileged structural motif in medicinal chemistry, has emerged as a versatile platform for the development of novel therapeutics targeting a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of dihydronaphthalene derivatives, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective potential. We will delve into the intricate mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this remarkable class of compounds.

Introduction: The Dihydronaphthalene Core - A Gateway to Therapeutic Innovation

Dihydronaphthalene, a bicyclic aromatic hydrocarbon, represents a fundamental building block in the synthesis of a diverse array of biologically active molecules.[1] Its rigid, yet conformationally adaptable, framework provides an ideal scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. This structural versatility has propelled the exploration of dihydronaphthalene derivatives across multiple therapeutic areas. Notably, many of these compounds draw inspiration from natural products, such as the potent tubulin polymerization inhibitors colchicine and combretastatin A-4.[2][3]

This guide will navigate the multifaceted therapeutic potential of dihydronaphthalene compounds, elucidating the scientific rationale behind their design and the experimental validation of their efficacy.

Anticancer Applications: Disrupting the Cellular Machinery of Malignancy

The most extensively studied therapeutic application of dihydronaphthalene derivatives lies in the realm of oncology. These compounds have demonstrated significant promise as potent cytotoxic agents, primarily through their ability to interfere with microtubule dynamics, a critical process for cell division and proliferation.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption

A significant class of anticancer dihydronaphthalene analogues functions by binding to the colchicine site on β-tubulin.[3][4] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][5]

Beyond direct cytotoxicity, certain dihydronaphthalene derivatives act as potent Vascular Disrupting Agents (VDAs).[4][5] These compounds selectively target and damage the established tumor vasculature, leading to a rapid shutdown of blood flow, which in turn causes extensive tumor necrosis due to oxygen and nutrient deprivation.[6] This mechanism offers a distinct therapeutic advantage over traditional anti-angiogenic agents that primarily inhibit the formation of new blood vessels.[3]

Diagram: Mechanism of Action of Anticancer Dihydronaphthalene Compounds

Caption: Dihydronaphthalene compounds exert anticancer effects via tubulin binding and vascular disruption.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of many potent anticancer dihydronaphthalene derivatives commences from readily available starting materials like 6-methoxy-1-tetralone.[2][7] A variety of synthetic strategies are employed to introduce diverse functionalities to the dihydronaphthalene core, aiming to enhance biological activity and explore structure-activity relationships (SAR).[1] For instance, the presence of a trimethoxyphenyl ring is often a key feature for potent tubulin polymerization inhibition, mimicking the A-ring of combretastatin A-4.[3]

| Compound Class | Key Structural Features | Observed Activity | Reference |

| Thiazole-fused Dihydronaphthalenes | 6-methoxy-1-tetralone backbone with thiazole, pyran, and pyridine moieties | Potent cytotoxic activity against MCF-7 breast cancer cells.[7] | [7] |

| Combretastatin A-4 Analogues | Dihydronaphthalene scaffold with a pendant trimethoxy aryl ring. | Potent inhibitors of tubulin polymerization with low nanomolar cytotoxicity against various cancer cell lines.[3][4] | [3][4] |

Experimental Protocols

A representative synthesis involves the reaction of 6-methoxy-1-tetralone with hydrazine to form a hydrazine derivative. This intermediate is then reacted with aryl isothiocyanates to produce thiosemicarbazides, which are subsequently cyclized to form thiazolidinone derivatives. Further reactions can introduce pyran and pyridine rings to the structure.[7]

Step-by-Step Methodology:

-

Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine: Reflux 6-methoxy-1-tetralone with hydrazine hydrate in ethanol.

-

Synthesis of N-(Aryl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene) hydrazinecarbothioamide: Stir the hydrazine derivative with the appropriate aryl isothiocyanate in ethanol at room temperature.

-

Synthesis of Thiazolidinone Derivatives: Reflux the thiosemicarbazide derivative with ethyl chloroacetate and anhydrous sodium acetate in glacial acetic acid.

-

Synthesis of Pyrano[2,3-d]thiazole Derivatives: Heat a mixture of the thiazolidinone derivative, an appropriate aryl aldehyde, and malononitrile in distilled water with a catalytic amount of potassium hydrogen phthalate.[7]

The cytotoxic activity of synthesized dihydronaphthalene compounds against cancer cell lines such as MCF-7 (human breast adenocarcinoma) is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

-

Cell Plating: Seed MCF-7 cells in 96-well plates at a density of 1.2 - 1.8 × 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Staurosporine) for a specified period (e.g., 48 hours).

-

MTT Addition: Remove the treatment medium and add MTT solution (final concentration of 0.45 mg/ml) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anti-inflammatory Applications: Modulating the Innate Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Dihydronaphthalene derivatives have recently emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the NLRP3 inflammasome.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome and NF-κB Signaling

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Certain 3,4-dihydronaphthalene-1(2H)-one derivatives have been shown to block the assembly and activation of the NLRP3 inflammasome.[8] This is achieved by down-regulating the expression of NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a key adaptor protein in the inflammasome complex.[8]

Furthermore, these compounds can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation. They achieve this by preventing the phosphorylation of the inhibitor of kappa B alpha (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8]

Diagram: Anti-inflammatory Mechanism of Dihydronaphthalene Derivatives

Caption: Dihydronaphthalene derivatives inhibit inflammation by targeting the NLRP3 inflammasome and NF-κB pathway.

Experimental Protocols

The inhibitory effect of dihydronaphthalene derivatives on the NLRP3 inflammasome can be assessed in vitro using lipopolysaccharide (LPS)-primed macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture mouse peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) in appropriate media.

-

LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of NLRP3 and pro-IL-1β.

-

Compound Treatment and NLRP3 Activation: Treat the cells with the dihydronaphthalene compounds at various concentrations, followed by stimulation with an NLRP3 activator such as ATP (5 mM).

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of NLRP3, ASC, and the cleaved (active) form of caspase-1.

Neuroprotective Applications: A Frontier in Combating Neurodegeneration

While the exploration of dihydronaphthalene compounds for neurodegenerative diseases is still in its nascent stages, emerging evidence suggests their potential as neuroprotective agents. This is largely based on the activities of structurally related natural products, specifically aryldihydronaphthalene lignans.

Mechanism of Action: Attenuating Oxidative Stress, Tauopathy, and Promoting Autophagy

The neuroprotective effects of aryldihydronaphthalene lignans are multifaceted. For instance, the lignan justicidin A has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced cell death.[2] Its mechanism of action involves the inhibition of glycogen synthase kinase-3beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[2] By inhibiting GSK-3β, justicidin A reduces tau hyperphosphorylation.[2]

Furthermore, justicidin A has been observed to induce autophagy, a cellular process responsible for the clearance of aggregated proteins, by enhancing the activity of AMP-activated protein kinase (AMPK).[2] This dual action of mitigating tau pathology and promoting the clearance of toxic protein aggregates highlights the therapeutic potential of this class of compounds for diseases like Alzheimer's.

Other aryldihydronaphthalene lignanamides have demonstrated neuroprotective effects against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells and have shown acetylcholinesterase (AChE) inhibitory activity, which is relevant for the symptomatic treatment of Alzheimer's disease.[7]

Diagram: Neuroprotective Mechanisms of Aryldihydronaphthalene Lignans

Caption: Aryldihydronaphthalene lignans exhibit neuroprotection through multiple mechanisms.

Experimental Protocols

The neuroprotective effects of dihydronaphthalene derivatives can be evaluated in vitro using a cell-based model of Alzheimer's disease.

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 30 minutes).

-

Aβ Treatment: Expose the cells to a toxic concentration of amyloid-beta peptide (Aβ25-35) for 24 hours to induce neuronal cell death.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3.2. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to assess the levels of phosphorylated tau, total tau, and autophagy markers such as the LC3-II/LC3-I ratio.

Conclusion and Future Directions

Dihydronaphthalene compounds represent a rich and promising area for therapeutic innovation. Their well-established anticancer properties, coupled with their emerging roles as anti-inflammatory and potentially neuroprotective agents, underscore their versatility and potential for broad clinical impact. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Expanding the therapeutic scope: Investigating the potential of dihydronaphthalene derivatives in other disease areas where their known mechanisms of action, such as tubulin polymerization inhibition and anti-inflammatory effects, may be relevant.

-

In-depth mechanistic studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects and potential off-target activities.

-

Preclinical and clinical development: Advancing the most promising lead compounds through rigorous preclinical in vivo studies and, ultimately, into clinical trials to validate their safety and efficacy in humans.

The continued exploration of the dihydronaphthalene scaffold holds the key to unlocking novel and effective treatments for some of the most challenging diseases of our time.

References

-